molecular formula C12H19NO2 B560033 Mirogabalin CAS No. 1138245-13-2

Mirogabalin

货号 B560033
CAS 编号: 1138245-13-2
分子量: 209.3
InChI 键: FTBQORVNHOIASH-CKYFFXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirogabalin, also known as DS-5565, is a gabapentinoid medication developed by Daiichi Sankyo . It is a member of the gabapentinoid class, which also includes gabapentin and pregabalin . As a gabapentinoid, mirogabalin binds to the α2δ subunit of voltage-gated calcium channels (1 and 2), but with significantly higher potency than pregabalin . It has shown promising results in Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain .


Synthesis Analysis

The synthetic sequence for Mirogabalin involves the condensation of allyl alcohol and butyraldehyde, providing acetal. Acid-mediated Claisen rearrangement through maleic acid gives rise to aldehyde upon exposure to warm DMA .


Molecular Structure Analysis

Mirogabalin has a molecular formula of C12H19NO2 and a molar mass of 209.289 g·mol−1 . Its IUPAC name is (1R,5S,6S)-6-(aminomethyl)-3-ethyl-bicyclo(3.2.0)hept-3-ene-6-acetic acid .


Physical And Chemical Properties Analysis

Mirogabalin has a molecular weight of 209.28 and is soluble up to 10 mM in DMSO .

科学研究应用

Neuropathic Pain Management

Mirogabalin has been primarily developed for the management of neuropathic pain. It is a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCC), which are implicated in the transmission of pain signals. The drug’s efficacy in controlling neuropathic pain, such as diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN), has been validated through clinical trials, leading to its approval in Japan .

Anxiety and Memory Dysfunction Prevention

Research indicates that Mirogabalin may have applications beyond pain management. Pre-emptive administration of the drug has been shown to prevent memory dysfunction, anxiety-like behavior, and other cognitive impairments in experimental models. This suggests a potential role in the treatment of disorders associated with cognitive decline .

Chronic Pain Syndromes

Chronic pain syndromes, which are often resistant to conventional treatments, may benefit from Mirogabalin’s selective action on VGCC. Its strong analgesic effects and wide safety margin make it a promising candidate for long-term pain management strategies .

Cost-Effectiveness Analysis

Evaluating the cost-effectiveness of Mirogabalin is crucial for its broader adoption in clinical practice. Analyses that compare its long-term costs and benefits against existing treatments can support healthcare decision-making and policy development .

Adverse Effects Monitoring

Continuous monitoring of Mirogabalin’s adverse effects is essential to ensure patient safety. Research into the incidence, severity, and management of side effects such as dizziness and somnolence contributes to the optimization of dosing regimens and enhances the drug’s therapeutic profile .

安全和危害

Mirogabalin should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured . In clinical trials, the most common adverse event was somnolence .

未来方向

Mirogabalin has been approved in Japan for the treatment of peripheral neuropathic pain and is in clinical development for this indication elsewhere in Asia . It offers potential for the treatment of neuropathic pain and its associated comorbidities .

属性

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQORVNHOIASH-CKYFFXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032301
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirogabalin

CAS RN

1138245-13-2
Record name Mirogabalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirogabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIROGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tert-butyl [3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (1.09 g, 4.71 mmol) was dissolved in ethanol (10 mL) and water (5 mL). To the solution, iron powder (1.32 g, 23.5 mmol) and ammonium chloride (249.6 mg, 4.71 mmol) were added, and the mixture was stirred for 2 hours under heating to reflux. The mixture was allowed to cool, then diluted with saturated saline, a saturated aqueous solution of sodium bicarbonate, and ethyl acetate, and filtered through Celite to remove insoluble matter. The filtrate was separated into organic and aqueous layers. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 4 N solution of hydrochloric acid in ethyl acetate (20 mL) was added, and the mixture was stirred at room temperature for 1 hour. Then, the solvent was distilled off under reduced pressure. The residue was suspended in dichloromethane. To the suspension, triethylamine was added dropwise, and the resulting powder was collected by filtration, then washed with dichloromethane, and then dried to obtain the compound of interest as a white powder (425.1 mg, 43%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
249.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Three
Yield
43%

Q & A

Q1: What is the primary mechanism of action of Mirogabalin?

A1: Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS). [, , , , , ] This binding reduces calcium influx at nerve terminals, subsequently decreasing the release of several neurotransmitters involved in pain transmission. []

Q2: Does Mirogabalin exhibit selectivity for specific α2δ subunits?

A2: While Mirogabalin binds potently to both α2δ-1 and α2δ-2 subunits, it demonstrates a slower dissociation rate from α2δ-1 compared to α2δ-2. [, , ] This preferential binding to α2δ-1 is thought to contribute to its enhanced analgesic effects and potentially a wider safety margin compared to other gabapentinoids. [, ] Studies in mutant mice further support the role of α2δ-1 in mediating the analgesic effects of Mirogabalin. []

Q3: What is the molecular formula and weight of Mirogabalin?

A3: The molecular formula of Mirogabalin is C17H25NO2, and its molecular weight is 275.39 g/mol. [, ]

Q4: How is Mirogabalin absorbed and eliminated from the body?

A4: Mirogabalin is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 1 hour. [, ] It is primarily eliminated unchanged through urinary excretion, with 61-72% of the administered dose recovered in urine. [, ]

Q5: Does food intake affect the bioavailability of Mirogabalin?

A5: Bioavailability of a single 15 mg dose of Mirogabalin was comparable under fasting and fed (high-fat meal) conditions, suggesting it can be taken without food restrictions. []

Q6: What are the primary metabolic pathways of Mirogabalin?

A6: Mirogabalin undergoes limited metabolism. The primary metabolic pathway involves glucuronidation at the amine and carboxylic acid moieties. [, ] Minor metabolites detected in plasma, urine, and feces include A204-4455 (lactam form), Mirogabalin N-glucuronide, and O-glucuronide of oxidized A204-4455. [, ]

Q7: Does renal impairment affect Mirogabalin exposure?

A7: Yes, renal impairment significantly affects Mirogabalin exposure. As renal function declines, total clearance of Mirogabalin decreases, leading to increased plasma concentrations. [, ] Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid potential toxicity. [, ]

Q8: Which transporters are involved in the renal secretion of Mirogabalin?

A8: Mirogabalin utilizes several transporters for renal secretion, including organic anion transporters (OAT1 and OAT3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1 and/or MATE2-K). [, ] Cimetidine, an inhibitor of these transporters, has been shown to decrease the renal clearance of Mirogabalin in humans. []

Q9: What types of pain has Mirogabalin been investigated for in preclinical and clinical studies?

A9: Mirogabalin has demonstrated efficacy in preclinical models of both peripheral and central neuropathic pain, including models of diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury. [, , , , , , , ] Clinical trials have primarily focused on its use in diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ]

Q10: How does the efficacy of Mirogabalin compare to other gabapentinoids, such as Pregabalin?

A10: In preclinical models, Mirogabalin displayed more potent and longer-lasting analgesic effects compared to Pregabalin. [] Additionally, it exhibited a wider safety margin for CNS-related side effects. [] While clinical trials have shown Mirogabalin to be effective in treating neuropathic pain, direct head-to-head comparisons with Pregabalin have yielded mixed results. [, , ]

Q11: What is the clinical evidence supporting the use of Mirogabalin in patients with neuropathic pain?

A11: Several Phase III clinical trials have demonstrated the efficacy and safety of Mirogabalin in treating neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ] These trials have shown significant reductions in pain scores and improvements in sleep quality compared to placebo. [, , , ]

Q12: Are there any emerging therapeutic applications for Mirogabalin beyond neuropathic pain?

A12: While primarily studied for neuropathic pain, research suggests potential benefits of Mirogabalin in other conditions. Preclinical studies indicate it may alleviate hyperalgesia and chronic ocular pain in dry eye disease models. [] Additionally, there are preliminary findings suggesting potential benefits in treating chemotherapy-induced peripheral neuropathy. [, ]

Q13: What is known about the abuse potential of Mirogabalin?

A13: Studies in recreational polydrug users indicate that Mirogabalin, at therapeutic doses, has a lower potential for abuse compared to diazepam and pregabalin. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。